Orthogonal Protecting Group Strategy: Cbz vs. Boc
The (2R,4S)-benzyl 4-amino-2-methylpyrrolidine-1-carboxylate is equipped with a benzyl carbamate (Cbz) protecting group, which is stable to acidic conditions. This is in direct contrast to the more common tert-butyl carbamate (Boc) analogs, such as tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate (CAS 348165-60-6), which are cleaved under acidic conditions. . This difference is not arbitrary; it defines the compound's utility in multi-step syntheses involving acid-labile intermediates. .
| Evidence Dimension | Protecting group stability |
|---|---|
| Target Compound Data | Stable to acid (removed via hydrogenolysis) |
| Comparator Or Baseline | tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate (Boc-protected analog) |
| Quantified Difference | Orthogonal stability (Boc is acid-labile; Cbz is acid-stable) |
| Conditions | Standard peptide synthesis deprotection conditions |
Why This Matters
This difference is critical for planning synthetic routes that require acid stability for other functional groups, avoiding costly and low-yielding route redesigns.
